molecular formula C7H8ClN3 B1322115 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 944901-59-1

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B1322115
M. Wt: 169.61 g/mol
InChI Key: AFGGDJZHKDARGC-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound that belongs to the class of pyrido[4,3-d]pyrimidines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyridine ring. These compounds are of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related pyrido[4,3-d]pyrimidine derivatives has been explored in various studies. For instance, a synthesis route for 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is described, starting from 2-amino-6-methyluracil through a key step involving 2-pivaloyl protecting and cyclization . Although this synthesis pertains to a different isomer, the methodologies used could potentially be adapted for the synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrido[4,3-d]pyrimidine derivatives can be complex, with the potential for various substituents and functional groups. In a related study, the molecular structure of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine was determined using X-ray crystallography, revealing the presence of unclassical hydrogen bonds . These structural insights are valuable for understanding the molecular interactions and properties of similar compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be quite versatile. For example, the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one was investigated, showing that it can be used to generate substituted or fused pyrimidines under controlled conditions . This suggests that 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine could also participate in various chemical reactions, potentially leading to a wide range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives would depend on their specific substituents and structural features. While the papers provided do not directly discuss the properties of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, they do provide a basis for predicting its behavior. For instance, the presence of chlorine could influence its reactivity, and the fused ring system could affect its stability and solubility . Further experimental studies would be required to accurately determine these properties.

Scientific Research Applications

Synthesis and Mechanistic Studies

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and related compounds are extensively used as starting materials in the synthesis of various complex chemical structures. Elattar and Mert (2016) emphasized the importance of this compound in the multi-step synthesis of tetrahydropteroic acid derivatives, highlighting its role in diverse synthetic methodologies and reactions. This compound has been utilized in various synthetic routes, including those originating from pyridine and pyrimidine derivatives or multicomponent synthesis, indicating its versatility in chemical synthesis (Elattar & Mert, 2016).

Biomedical Applications

The derivative 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been synthesized for potential biomedical applications. For instance, Rosowsky et al. (1995) demonstrated its use in developing compounds with antifolate activity, which could inhibit enzymes like dihydrofolate reductase from various organisms. This indicates its potential in developing treatments for diseases caused by organisms such as Pneumocystis carinii and Toxoplasma gondii (Rosowsky, Mota, & Queener, 1995).

Development as a Selective Inhibitor

A study by Hamajima et al. (2019) focused on chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, aiming to generate a highly selective PI3Kδ inhibitor. This compound showed promise as a drug candidate for treating autoimmune diseases and leukocyte malignancies, demonstrating its potential in targeted therapy (Hamajima et al., 2019).

Antimicrobial Evaluation

Faty, Rashed, and Youssef (2015) explored the use of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in the synthesis of new compounds with potential antimicrobial activities. This research underscores its utility in developing novel antimicrobial agents, which is critical given the rising concern over antibiotic resistance (Faty, Rashed, & Youssef, 2015).

Environmental Impact Studies

Srivastava et al. (2016) conducted a study on the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine, a related compound, in soil. This research is vital for understanding the environmental impact and degradation behavior of such compounds in agricultural and ecological settings (Srivastava et al., 2016).

Safety And Hazards

The safety and hazards associated with “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” include potential health risks. It is classified under GHS07 and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

The future directions for “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” could involve further exploration of its potential uses in the synthesis of other compounds and its potential biological applications .

properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGGDJZHKDARGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624522
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS RN

944901-59-1
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Citations

For This Compound
5
Citations
JM Pawluczyk, J Kempson, A Mathur, MS Oderinde - Tetrahedron, 2020 - Elsevier
A rapid and reliable route to methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate moiety that is useful as a synthetic scaffold is described. Previously, this Boc-…
Number of citations: 3 www.sciencedirect.com
F Jiang, HJ Wang, YH Jin, Q Zhang… - Journal of medicinal …, 2016 - ACS Publications
Heat shock protein 90 (Hsp90) is a potential target for oncology therapeutics. Some inhibitors have shown antitumor effects in clinical trials, spurring the discovery of small molecule …
Number of citations: 37 pubs.acs.org
HM Guo - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
(IUCr) 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 1 scripts.iucr.org
HP Sun, JM Jia, F Jiang, XL Xu, F Liu, XK Guo… - European journal of …, 2014 - Elsevier
Rapid Overlay of Chemical Structures (ROCS), which can rapidly identify potentially active compounds by shape comparison, is recognized as a powerful virtual screening tool. By …
Number of citations: 37 www.sciencedirect.com
S Lin, X Zhang, Z Yu, X Huang, J Xu, Y Liu… - Bioorganic & Medicinal …, 2022 - Elsevier
The therapeutic strategy of poly (ADP-ribose) polymerase (PARP) inhibition of BRCA1/2 mutant cancers has been overwhelmingly successful, however, the highly aggressive triple …
Number of citations: 9 www.sciencedirect.com

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